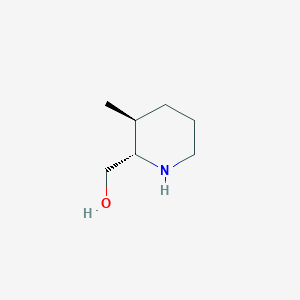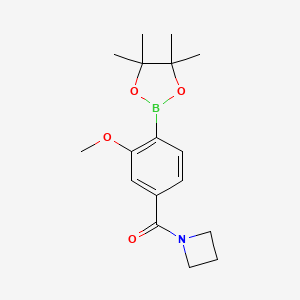![molecular formula C11H15N3O B13333363 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine is a heterocyclic compound that features a spiro linkage between a furo[2,3-b]pyridine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For instance, starting from chalcones bearing specific substituents, the compound can be synthesized through a series of reactions involving gold, palladium, and phosphoric acid catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multi-catalytic protocols involving gold, palladium, and phosphoric acid suggests that scalable production could be achieved through similar catalytic processes .
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets and pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound disrupts key cellular signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3H-Spiro[benzofuran-2,4’-piperidine]
- 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride
- 3H-Spiro[isobenzofuran-1,4’-piperidine]
Uniqueness
Compared to similar compounds, 3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine stands out due to its unique spiro linkage and the presence of both furo and pyridine rings.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
spiro[3H-furo[2,3-b]pyridine-2,4'-piperidine]-3-amine |
InChI |
InChI=1S/C11H15N3O/c12-9-8-2-1-5-14-10(8)15-11(9)3-6-13-7-4-11/h1-2,5,9,13H,3-4,6-7,12H2 |
InChI Key |
QRLKSUWZQBRKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(C3=C(O2)N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


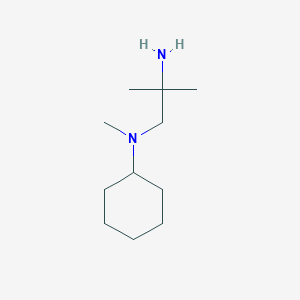
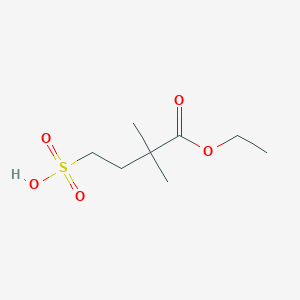
![4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B13333290.png)

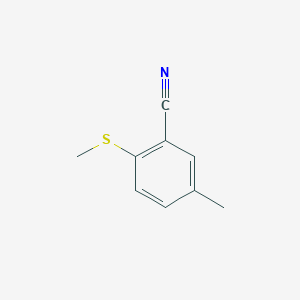
amine](/img/structure/B13333306.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)
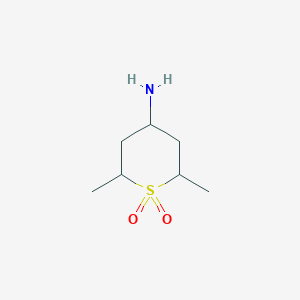
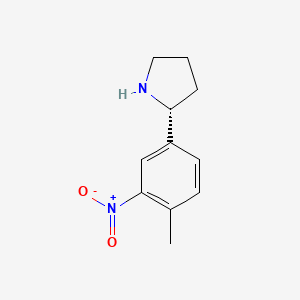
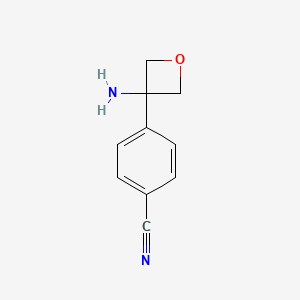
![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
